molecular formula C17H16N4O3 B2412445 (4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1421476-52-9

(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2412445
CAS No.: 1421476-52-9
M. Wt: 324.34
InChI Key: CMBJRJZTVBFITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a novel synthetic compound designed for advanced pharmacological and medicinal chemistry research. This complex molecule features a 1,3,4-oxadiazole core—a privileged scaffold renowned for its diverse biological activities—linked to a piperidine ring and furnished with both furan and pyridine heterocycles. This specific architecture makes it a compelling candidate for investigating new therapeutic agents. The 1,3,4-oxadiazole moiety is a well-established pharmacophore in drug discovery, with documented mechanisms of action including the inhibition of key enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are critical targets in anticancer research . Furthermore, hybrid molecules containing the 1,3,4-oxadiazole ring have demonstrated significant antimicrobial activity against a range of bacteria and fungi . The integration of the furan heterocycle further enhances the compound's potential, as furan-containing derivatives are frequently explored for their potent biological properties . The pyridin-3-yl methanone group adds a strategic vector for molecular interaction, potentially influencing the compound's binding affinity and selectivity towards various biological receptors. This product is offered exclusively For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans. It is suited for in vitro biological screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex chemical libraries for high-throughput screening campaigns.

Properties

IUPAC Name

[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(13-2-1-6-18-10-13)21-7-3-12(4-8-21)15-19-20-16(24-15)14-5-9-23-11-14/h1-2,5-6,9-12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBJRJZTVBFITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The molecular structure of the compound includes a furan ring, an oxadiazole ring, a piperidine moiety, and a pyridine group. This unique combination is believed to contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving furan derivatives and hydrazides.
  • Piperidine and Pyridine Integration : The piperidine and pyridine components are introduced through nucleophilic substitution or coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole rings. In particular, derivatives similar to the target compound have shown significant antiproliferative effects against various cancer cell lines:

  • T-47D Breast Cancer Cells : Inhibition rates of up to 90% were observed with certain derivatives .
  • Multiple Cancer Types : Compounds were tested against a panel of 58 cell lines representing different cancer types, demonstrating broad-spectrum efficacy .

The proposed mechanism involves:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety may interact with specific enzymes or receptors, disrupting critical cellular pathways.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells .

3. Comparative Analysis

A comparative analysis with similar compounds reveals the unique advantages of this compound:

Compound NameStructure FeaturesBiological ActivityReference
Compound AFuran + OxadiazoleHigh anticancer activity
Compound BOxadiazole + PhenylModerate antibacterial effects
Target CompoundFuran + Oxadiazole + Piperidine + PyridineHigh anticancer activity and potential for other therapeutic usesCurrent Study

Case Study 1: Antiproliferative Activity

In a study evaluating various oxadiazole derivatives, the target compound demonstrated IC50 values comparable to established anticancer drugs like sorafenib. Specifically, it showed sub-micromolar activity against prostate and colon cancer cell lines .

Case Study 2: Molecular Docking Studies

Molecular docking studies indicated that the target compound has favorable binding interactions with key proteins involved in cancer progression. These findings support its potential as a lead compound for further drug development .

5. Conclusion

The compound this compound exhibits promising biological activity, particularly in anticancer applications. Its unique structural features enable it to interact with biological targets effectively, leading to significant inhibition of cancer cell proliferation. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Scientific Research Applications

Synthetic Routes

The synthesis of (4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves the following steps:

  • Formation of the Oxadiazole Ring : The oxadiazole moiety can be synthesized through the reaction of furan derivatives with hydrazine or other nitrogen sources.
  • Piperidine and Pyridine Derivatives : The piperidine and pyridine components are introduced through nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained by coupling the oxadiazole derivative with piperidine and pyridine under mild conditions.

Yield and Purification

The overall yield for these synthetic routes can vary but generally falls within the range of 50% to 80%. Purification methods such as recrystallization or chromatography are commonly employed to isolate the final product.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Escherichia coliModerate to High
Staphylococcus aureusModerate
Pseudomonas aeruginosaModerate

These findings suggest that the compound could be explored further for potential use in developing new antimicrobial agents .

Anticancer Activity

The oxadiazole framework has been associated with anticancer properties. Preliminary studies have indicated that this compound may inhibit cancer cell proliferation by interfering with key cellular pathways. For example:

Cell LineIC50 (μM)
A549 (Lung Cancer)6.75 ± 0.19
HCC827 (Lung Cancer)6.26 ± 0.33
NCI-H358 (Lung Cancer)6.48 ± 0.11

These results indicate promising cytotoxicity against lung cancer cell lines, warranting further investigation into its mechanism of action and potential as an anticancer therapeutic agent .

Metabolic Disorders

The compound's structural features suggest potential applications in treating metabolic disorders such as type 2 diabetes and obesity. By inhibiting specific enzymes related to metabolic pathways, it may help regulate blood sugar levels and improve insulin sensitivity .

Central Nervous System Disorders

There is emerging evidence that compounds containing the oxadiazole moiety may also have neuroprotective effects. This opens avenues for research into their use in treating conditions like Alzheimer's disease and other cognitive impairments .

Q & A

Basic Synthesis and Purification Methodology

Q: What are the recommended synthetic routes for preparing (4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone, and how can purity be ensured? A:

  • Condensation Reactions : Start with the formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .
  • Piperidine Functionalization : Couple the oxadiazole-piperidine intermediate with pyridin-3-yl-methanone using a nucleophilic substitution or amide coupling reagent (e.g., EDC/HOBt).
  • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization from methanol to achieve >95% purity .
  • Validation : Monitor reactions via TLC (Rf = 0.3–0.5 in EtOAc/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure of this compound? A:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the furan (δ 6.3–7.2 ppm), oxadiazole (δ 8.1–8.5 ppm), and piperidine (δ 1.5–3.0 ppm) moieties .
    • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1610 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS (m/z calculated for C₁₈H₁₆N₄O₃: [M+H]⁺ 337.12) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) using single-crystal diffraction .

Advanced Reaction Optimization

Q: How can reaction conditions be optimized to improve the yield of the oxadiazole-piperidine intermediate? A:

  • Variables to Test :

    VariableRange TestedOptimal ConditionImpact on Yield
    CatalystH₂SO₄, POCl₃, PPAH₂SO₄ (0.5 equiv)Yield ↑ 20%
    Temperature80–120°C100°CYield ↑ 15%
    SolventTHF, DMF, MeOHDMFPurity ↑ 10%
  • Key Insight : Prolonged stirring (>6 hours) at 100°C in DMF minimizes side products .

Advanced Analysis of Contradictory Biological Data

Q: How should researchers address discrepancies in reported biological activities of similar 1,3,4-oxadiazole derivatives? A:

  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
  • Structural Comparisons : Evaluate analogs (e.g., pyrazole vs. oxadiazole cores) to isolate pharmacophore contributions .
  • Solubility Factors : Use DMSO concentration controls (<1% v/v) to avoid false negatives in kinase inhibition assays .

Advanced Computational Modeling for Target Identification

Q: What computational strategies can predict the compound’s interaction with potential biological targets? A:

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR, PDB ID: 1M17). Prioritize poses with hydrogen bonds to oxadiazole N-atoms .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-methanone linkage in aqueous environments .
  • QSAR : Correlate substituent electronegativity (e.g., furan vs. phenyl) with inhibitory potency using Hammett constants .

Basic Safety and Handling Protocols

Q: What safety precautions are essential when handling this compound in the lab? A:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (refer to SDS Section 4) .
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile intermediates (e.g., thiosemicarbazides) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.